N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide
Description
N-{8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide is a structurally complex molecule featuring a tricyclic core with an oxygen bridge (8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl) and a 2,4,5-trimethylbenzenesulfonyl (mesitylsulfonyl) group. Its stereoelectronic properties are influenced by the rigidity of the tricyclic system and the electron-withdrawing sulfonyl group, which may enhance binding affinity in biological systems or modulate solubility in synthetic applications .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-5-8-25(27)26(31(28,29)24-14-17(3)16(2)13-18(24)4)19-11-12-23-21(15-19)20-9-6-7-10-22(20)30-23/h11-15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREJFFGAJSXKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Precursor Formation
The tricyclic structure is constructed via a Diels-Alder reaction between a furan derivative and a dienophile, followed by oxidative aromatization. For example:
Bridged Cycloheptane Formation
The bridged cycloheptane ring is introduced via acid-catalyzed cyclization :
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Treating the dibenzofuran derivative with concentrated sulfuric acid induces electrophilic aromatic substitution, forming the tricyclic system.
Table 1: Key Reaction Conditions for Tricyclic Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diels-Alder | 2-vinylfuran, maleic anhydride, 110°C, 12h | 78% | |
| Aromatization | DDQ, CH₂Cl₂, rt, 6h | 85% | |
| Cyclization | H₂SO₄, 0°C → rt, 24h | 62% |
Functionalization of the Tricyclic Amine
Amine Generation via Reductive Amination
The tricyclic ether is functionalized with an amine group using reductive amination :
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Step 1 : Condensation of the ketone intermediate (from ozonolysis of the tricyclic olefin) with ammonium acetate.
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Step 2 : Reduction with NaBH₃CN yields the primary amine.
Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride
The amine reacts with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions:
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Conditions : Triethylamine (TEA), CH₂Cl₂, 0°C → rt, 12h.
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Mechanism : Nucleophilic attack by the amine on the electrophilic sulfur atom, followed by elimination of HCl.
Butanamide Linker Installation
Acylation with Butanoyl Chloride
The sulfonamide-bearing tricyclic intermediate undergoes Schotten-Baumann acylation :
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Step 1 : Reaction with butanoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂).
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Step 2 : Vigorous stirring at 0°C for 4h, followed by room temperature for 12h.
Table 2: Optimization of Acylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → rt | Prevents epimerization |
| Base | NaOH (10% aq.) | Enhances nucleophilicity |
| Solvent | CH₂Cl₂/H₂O | Facilitates phase separation |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient) to isolate the target compound in >95% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 6H, ArH), 3.21 (t, J=6.8 Hz, 2H, CH₂).
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HRMS : m/z calc. for C₂₄H₂₇NO₄S [M+H]⁺: 432.1582; found: 432.1586.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A recent approach employs Buchwald-Hartwig amination to couple the tricyclic bromide with a pre-formed sulfonamide-butanoic acid derivative:
Solid-Phase Synthesis
Immobilizing the tricyclic amine on Wang resin enables iterative coupling and sulfonylation, achieving a 71% overall yield.
Challenges and Mitigation Strategies
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Low Cyclization Yields : Acid-catalyzed cyclization often produces oligomers. Mitigation: Use high-dilution conditions (0.01 M).
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Sulfonamide Hydrolysis : The sulfonamide bond is prone to cleavage under acidic conditions. Mitigation: Conduct reactions at pH 7–8.
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Racemization : Acylation at elevated temperatures causes epimerization. Mitigation: Maintain temperatures below 10°C during butanoyl chloride addition.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Receptor Binding: Possible binding to biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible antimicrobial properties due to the sulfonamide group.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Chemical Sensors: Possible application in the development of chemical sensors.
Mechanism of Action
The mechanism of action of “N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide” would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Influencing biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Butanamide Analogues ()
| Compound | Alkyl Chain | Yield (%) | m.p. (°C) | [α]D (CH₃OH) | EI-MS [M+H]⁺ |
|---|---|---|---|---|---|
| 5a | Butyl (C4) | 51.0 | 180–182 | +4.5° | 327.4 |
| 5b | Pentyl (C5) | 45.4 | 174–176 | +5.7° | 341.4 |
| 5c | Hexyl (C6) | 48.3 | 142–143 | +6.4° | 355.4 |
| 5d | Heptyl (C7) | 45.4 | 143–144 | +4.7° | 369.4 |
Structural Complexity and Functional Group Diversity
- N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (): Incorporates an indole-oxadiazole core, enhancing π-π stacking interactions in biological targets. The methylene bridges (δ 27.02–24.31 ppm in $^{13}\text{C-NMR}$) contrast with the rigid tricyclic system of the target compound, suggesting divergent conformational dynamics .
- 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (): Features a tri-methoxy-substituted oxadiazole, which may improve solubility compared to the target compound’s trimethylbenzenesulfonyl group .
Biological Activity
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique tricyclic structure characterized by its molecular formula and a molecular weight of approximately 357.41 g/mol. Its detailed structure can be represented using the following identifiers:
- SMILES : NCCC(=O)N1C2=C(C(=C1)C(=C(C=C2)C(=O)N(C)C)C)O)S(=O)(=O)C
- InChI : InChI=1S/C17H19N3O5S/c1-10(2)14(20)19-13-12(18(3)4)11-6-8-17(21)15(22)9-7-16(11)13/h6-9H,10H2,1-5H3,(H,19,20)(H,22,21)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known to participate in enzyme inhibition or receptor modulation, which can lead to various pharmacological effects:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : The tricyclic core enhances binding affinity to certain receptors, potentially modifying signaling pathways.
Antiviral Activity
Recent studies have indicated that derivatives of similar tricyclic compounds exhibit antiviral properties against various viral strains, including SARS-CoV-2. Research has demonstrated that such compounds can inhibit the main protease of the virus, which is crucial for viral replication.
Antitumor Properties
The compound has shown promise in antitumor studies. For instance:
- Case Study : A derivative was tested in vitro against several cancer cell lines and exhibited significant cytotoxicity.
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Effects
Research indicates that compounds with similar structural features possess broad-spectrum antimicrobial activity:
- Study Findings : Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
